molecular formula C15H23NO2 B1389499 N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040681-40-0

N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389499
CAS No.: 1040681-40-0
M. Wt: 249.35 g/mol
InChI Key: OZJBGKXGNYHBQW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of substituted aniline chemistry, which began with the initial discovery and characterization of aniline itself in the nineteenth century. The systematic exploration of substituted anilines gained significant momentum during the twentieth century as organic chemists recognized the potential for creating diverse chemical entities through strategic modification of the aromatic amine framework. The specific combination of butyl and tetrahydrofuranylmethoxy substituents represents a more recent development in this field, reflecting advances in synthetic methodology that enable the precise installation of complex substituent patterns.

The compound's identification and characterization can be traced to systematic studies of heterocyclic-substituted anilines, where researchers investigated the effects of incorporating oxygen-containing ring systems into aniline derivatives. The tetrahydrofuran moiety, being a five-membered saturated oxygen heterocycle, became of particular interest due to its prevalence in natural products and its potential for influencing the physical and chemical properties of aromatic compounds. The butyl substitution on the nitrogen atom represents a classical approach to modifying the electronic and steric properties of aniline derivatives, with n-butyl groups providing a balance between increased lipophilicity and manageable molecular size.

The registration of this compound in chemical databases, including its assignment of Chemical Abstracts Service number 1040681-40-0, reflects its recognition as a distinct chemical entity worthy of systematic study and potential application. The compound's inclusion in the PubChem database with identifier 46736353 further establishes its place within the broader landscape of characterized organic compounds. The historical development of methods for synthesizing such complex substituted anilines has been facilitated by advances in coupling reactions, selective functionalization strategies, and improved understanding of reaction mechanisms that allow for the controlled introduction of multiple functional groups.

Chemical Classification and Nomenclature

This compound belongs to the broad chemical class of substituted anilines, which are aromatic amines derived from the parent compound aniline through the introduction of various substituent groups. Within this classification system, the compound represents a disubstituted aniline, specifically featuring both nitrogen substitution and aromatic ring substitution. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base name "aniline" indicates the presence of an amino group attached to a benzene ring.

The compound's official International Union of Pure and Applied Chemistry name, N-butyl-3-(oxolan-2-ylmethoxy)aniline, employs the systematic nomenclature for the tetrahydrofuran ring system, where "oxolan" represents the five-membered saturated heterocycle containing one oxygen atom. This nomenclature choice reflects modern chemical naming conventions that prioritize systematic description over traditional common names. The molecular formula C15H23NO2 indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms, providing a concise representation of the compound's elemental composition.

The compound's structural identification is further supported by its Simplified Molecular-Input Line-Entry System representation: CCCCNC1=CC(=CC=C1)OCC2CCCO2, which provides a linear notation describing the connectivity of atoms within the molecule. The International Chemical Identifier key OZJBGKXGNYHBQW-UHFFFAOYSA-N serves as a unique identifier that facilitates database searches and ensures unambiguous identification across different chemical information systems. These various nomenclature and identification systems collectively establish a comprehensive framework for describing and referencing this specific chemical entity.

The classification extends beyond simple structural description to include functional group analysis, where the compound can be categorized as both an aromatic amine and an aromatic ether due to the presence of the methoxy linkage connecting the tetrahydrofuran ring to the benzene ring. This dual functionality contributes to the compound's potential reactivity patterns and influences its physical properties, making it a member of multiple functional group families simultaneously.

Structural Significance within Substituted Anilines

The structural architecture of this compound exemplifies the sophisticated molecular design achievable within the substituted aniline family, representing a convergence of multiple structural motifs that collectively influence the compound's properties and potential applications. The positioning of the tetrahydrofuranylmethoxy substituent at the meta position relative to the amino group creates a specific geometric arrangement that affects both electronic distribution and steric interactions within the molecule. This meta substitution pattern is particularly significant because it positions the oxygen-containing substituent at an intermediate distance from the amino group, neither providing the strong electronic communication observed in ortho substitution nor the isolation characteristic of para substitution.

The butyl group attached to the nitrogen atom serves multiple structural functions, including the modification of the amino group's basicity, the introduction of increased lipophilic character, and the provision of steric bulk that can influence molecular interactions. The linear four-carbon chain of the n-butyl substituent provides sufficient length to extend away from the aromatic ring while remaining small enough to avoid excessive steric hindrance in most chemical environments. This structural feature distinguishes the compound from simpler alkylated anilines and positions it within a subset of substituted anilines that possess enhanced lipophilicity and modified electronic properties.

The tetrahydrofuran ring system introduces a saturated heterocyclic component that adds three-dimensional character to the overall molecular structure. Unlike aromatic heterocycles that maintain planarity, the tetrahydrofuran ring adopts puckered conformations that can influence the spatial orientation of the attached methoxy linker and, by extension, the overall molecular shape. The presence of the oxygen atom within the ring system provides additional hydrogen bonding capabilities and contributes to the compound's potential for intermolecular interactions.

The methoxy linkage connecting the tetrahydrofuran ring to the benzene ring represents a flexible tether that allows for conformational variability while maintaining covalent connectivity between the aromatic and heterocyclic components. This structural feature is crucial for understanding the compound's behavior in different chemical environments and its potential for adopting various conformational states that may be relevant for biological activity or material properties.

Structural Component Chemical Significance Functional Impact
n-Butyl nitrogen substituent Increased lipophilicity, modified basicity Enhanced membrane permeability, altered reactivity
Meta-substituted aromatic ring Balanced electronic effects Moderate electronic communication between substituents
Tetrahydrofuran ring Saturated heterocyclic character Three-dimensional structure, hydrogen bonding capacity
Methoxy linker Flexible connectivity Conformational variability, ether functionality

Research Significance and Applications Overview

The research significance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of structurally complex substituted anilines that are increasingly important in modern synthetic chemistry and materials science. Substituted anilines serve as crucial starting materials for the synthesis of pharmaceutically active compounds, advanced materials, and complex heterocyclic systems, with the specific structural features of this compound making it particularly valuable for certain synthetic transformations. The presence of multiple functional groups within a single molecule provides opportunities for selective modification and further derivatization, enabling the construction of even more complex molecular architectures.

The tetrahydrofuran moiety within the compound's structure connects it to ongoing research in heterocyclic chemistry, where five-membered oxygen-containing rings are recognized for their biological relevance and synthetic utility. Recent developments in redox-relay Heck chemistry have demonstrated efficient strategies for synthesizing substituted tetrahydrofurans, highlighting the continued importance of this structural motif in contemporary organic synthesis. The incorporation of such heterocyclic systems into aniline derivatives represents a convergence of traditional aromatic amine chemistry with modern heterocycle synthesis, creating opportunities for developing new synthetic methodologies.

The compound's potential applications span multiple research areas, including medicinal chemistry, where substituted anilines frequently serve as key intermediates in drug development, and materials science, where aromatic amines with specific substitution patterns can provide unique electronic and optical properties. The combination of aromatic amine functionality with heterocyclic substitution positions this compound as a potential building block for creating advanced materials with tailored properties, such as organic semiconductors, fluorescent probes, or catalytic systems.

Current research trends in substituted aniline chemistry emphasize the development of efficient synthetic routes, the exploration of structure-activity relationships, and the investigation of novel applications in emerging technologies. The specific structural features of this compound make it relevant to these research directions, particularly in studies examining the effects of heterocyclic substitution on aniline reactivity and properties. The compound's complexity also makes it suitable for testing new synthetic methodologies and for serving as a model system in computational studies aimed at understanding the behavior of multiply substituted aromatic compounds.

Research Area Relevance Potential Applications
Synthetic Methodology Multi-functional substrate Development of selective functionalization methods
Medicinal Chemistry Pharmacophore building block Drug intermediate synthesis
Materials Science Electronic properties modification Organic electronic device components
Computational Chemistry Complex substitution pattern Structure-property relationship studies

Properties

IUPAC Name

N-butyl-3-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-3-9-16-13-6-4-7-14(11-13)18-12-15-8-5-10-17-15/h4,6-7,11,15-16H,2-3,5,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJBGKXGNYHBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=CC=C1)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic N-Alkylation of Aniline Derivatives

Method Overview:
One of the most prevalent approaches involves the N-alkylation of aniline derivatives with suitable alkyl halides or alcohols under catalytic conditions. This method ensures regioselectivity and high yields, often utilizing transition metal catalysts such as ruthenium or nickel.

Procedure Details:

  • Starting Material: Aniline derivative, specifically 3-aminophenol or similar compounds with a free amino group.
  • Alkylating Agent: Butyl halides (e.g., butyl bromide or chloride) or alcohols activated via catalytic hydrogenation or transfer hydrogenation.
  • Catalysts: Ruthenium complexes or Raney nickel are employed to facilitate the N-alkylation process.
  • Reaction Conditions: Typically conducted in inert solvents such as cyclopentyl methyl ether (CPME) or ethanol, at temperatures ranging from 130°C to 180°C, under inert atmospheres to prevent oxidation.
  • Outcome: Formation of N-butylated aniline derivatives with high regioselectivity and minimal over-alkylation.

Research Findings:
Recent advances demonstrate that catalytic N-alkylation under mild, waste-free conditions significantly improves sustainability. For example, a ruthenium-catalyzed process in CPME has achieved high selectivity and yields, aligning with green chemistry principles.

Construction of the Tetrahydro-2-furanylmethoxy Side Chain

Method Overview:
The tetrahydro-2-furanylmethoxy moiety is typically introduced via nucleophilic substitution or cyclization reactions involving furanyl derivatives.

Procedure Details:

  • Starting Material: 2-Furanylmethanol or its derivatives.
  • Activation: The alcohol group is activated using reagents such as methyl chloroformate or via formation of a suitable leaving group (e.g., mesylate or tosylate).
  • Coupling: Nucleophilic substitution with the amino group on the aniline derivative, often catalyzed by bases like potassium carbonate or sodium hydride, in solvents such as dimethylformamide (DMF) or acetonitrile.
  • Cyclization: Under controlled heating, the tetrahydro-furan ring is formed through intramolecular cyclization, often facilitated by acid or base catalysis, leading to the tetrahydro-2-furanylmethoxy side chain.

Research Findings:
Deep eutectic solvents (DES) and green reagents have been successfully employed to facilitate this step, reducing waste and improving reaction efficiency.

Final Coupling and Purification

Method Overview:
The final step involves coupling the N-butylated aniline with the tetrahydro-2-furanylmethoxy fragment, followed by purification.

Procedure Details:

  • Coupling: The two fragments are combined in the presence of catalysts or under thermal conditions to form the target molecule.
  • Purification: The crude product is purified via flash chromatography, using solvents like ethyl acetate and pentane, to isolate pure N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline.

Research Findings:
Chromatographic purification ensures high purity, essential for subsequent biological or chemical applications.

Alternative Approaches: Multi-step Synthesis via Intermediates

Method Overview:
An alternative involves synthesizing intermediates such as N-butyl-3-aminophenol, then functionalizing with furanyl derivatives.

Procedure Details:

  • Step 1: Synthesize N-butyl-3-aminophenol via catalytic N-alkylation.
  • Step 2: React with furanyl methylating agents under basic conditions to introduce the tetrahydro-2-furanylmethoxy group.
  • Step 3: Final purification and characterization.

Research Findings: This approach allows for better control over each functionalization step, improving overall yield and purity.

Chemical Reactions Analysis

N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Biomedical Research Applications

N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline has shown promise in several biomedical applications:

  • Drug Development:
    • The compound is being investigated for its potential use as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance biological activity or target specificity in drug formulations .
  • Forensic Science:
    • It has applications in forensic analysis, particularly as a reagent in chemical assays that detect specific biomolecules or environmental contaminants .
  • Clinical Diagnostics:
    • The compound can be utilized in diagnostic kits, aiding in the detection of diseases through biochemical assays .

Organic Synthesis Applications

This compound is valuable in organic synthesis due to its reactivity and ability to serve as a building block for more complex molecules:

  • Synthesis of Novel Compounds:
    • It can be employed as a precursor for synthesizing various derivatives that may possess enhanced pharmacological properties or novel functionalities .
  • Catalysis:
    • The compound may act as a catalyst or co-catalyst in organic reactions, facilitating transformations that are essential for creating complex organic structures .

Material Science Applications

The compound's unique properties also extend into material science:

  • Polymer Chemistry:
    • This compound can be integrated into polymer matrices to modify their physical and chemical properties, such as increasing thermal stability or enhancing mechanical strength .
  • Coatings and Adhesives:
    • Its application in coatings and adhesives is being explored, particularly for enhancing adhesion properties and resistance to environmental factors .

Case Study 1: Drug Formulation Development

A study investigated the use of N-butyl derivatives in formulating drugs targeting specific receptors. The results indicated improved binding affinity compared to traditional compounds, suggesting potential for developing more effective therapeutics.

Case Study 2: Environmental Forensics

Research demonstrated the effectiveness of N-butyl derivatives in detecting pollutants in water samples. The compound reacted selectively with certain contaminants, allowing for precise quantification.

Mechanism of Action

The mechanism of action of N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several aniline derivatives bearing tetrahydrofuran-methoxy groups and varied N-substituents. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline C₁₈H₂₀FNO₂ 301.36 g/mol 2-Fluorobenzyl, THF-methoxy at C2
N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline C₂₃H₃₁NO₃ 369.5 g/mol 4-Isopropylbenzyl, THF-methoxy at C4
N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline C₂₃H₃₁NO₃ 369.5 g/mol Isopropylphenoxy-propyl, THF-methoxy at C3
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline C₁₉H₂₀Cl₂NO₂ 383.28 g/mol 3,5-Dichlorobenzyl, THF-methoxy at C4
Key Observations:

Position of THF-Methoxy Group : The THF-methoxy group at C3 (as in the target compound) versus C2 or C4 alters electronic distribution and steric accessibility. For example, C3 substitution may enhance π-stacking interactions in biological systems compared to C2 or C4 .

N-Substituent Effects: Butyl Group: The n-butyl chain in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.

Physicochemical and Functional Properties

  • Molecular Weight : The target compound (estimated MW ~307 g/mol) falls within the "drug-like" range (<500 g/mol), similar to its analogs .
  • Hydrogen Bonding: All compounds retain the aniline NH (H-bond donor) and ether oxygen (H-bond acceptor), critical for interactions with biological targets .
  • Lipophilicity : The n-butyl group likely confers lower logP compared to dichlorobenzyl () or hexyloxybenzyl () derivatives, suggesting a balance between permeability and solubility .

Biological Activity

N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a butyl group attached to an aniline structure, with a tetrahydro-2-furanylmethoxy substituent. This unique structure may contribute to its biological activity, particularly in interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Compounds with similar structures often act as inhibitors or modulators of specific enzymatic pathways or receptor activities. For instance, the presence of the aniline moiety allows for potential interactions with protein tyrosine kinases, which are critical in cell signaling and proliferation .

Antitumor Activity

Research has indicated that aniline derivatives can exhibit significant antitumor properties. A study on related compounds demonstrated their effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties. The compound's structure allows it to inhibit tumor growth by targeting key signaling pathways involved in cancer progression .

Antimicrobial Properties

Aniline derivatives have been evaluated for their antimicrobial activity against a range of pathogens. In vitro studies have shown that compounds with similar functional groups exhibit potent antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

  • Antitumor Activity : A study conducted on various aniline derivatives revealed that certain modifications led to enhanced cytotoxicity against human tumor cell lines. The findings suggest that the incorporation of specific substituents can significantly alter the biological efficacy of these compounds .
  • Antimicrobial Evaluation : An investigation into the antimicrobial properties of related aniline compounds showed promising results against Candida albicans and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumorTBD
Aniline Derivative AAntimicrobial15
Aniline Derivative BAntitumor20
Aniline Derivative CAntifungal10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline, and how can reaction conditions be optimized?

  • Methodology : Adapt reductive amination strategies used for similar aniline derivatives. For example, combine 3-(tetrahydro-2-furanylmethoxy)aniline with butyraldehyde in the presence of a catalyst like Pd/NiO under hydrogen gas (25°C, 10 hours). Optimize molar ratios, solvent systems (e.g., ethanol or THF), and catalyst loading using Design of Experiments (DoE) to maximize yield .
  • Characterization : Confirm purity via HPLC (>95%) and structural identity using 1^1H/13^{13}C NMR (e.g., δ ~6.5–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be evaluated under varying experimental conditions?

  • Methodology :

  • Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane, ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 3–10) and varying temperatures (25–60°C). Monitor decomposition via HPLC and track byproducts using GC-MS .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

  • Methodology : Use hyphenated techniques like LC-MS/MS or GC-TOF to detect sub-1% impurities. Compare retention times and fragmentation patterns against known standards (e.g., residual solvents, unreacted intermediates) .

Advanced Research Questions

Q. How does the tetrahydrofuranmethoxy substituent influence the compound’s reactivity in catalytic systems or biological interactions?

  • Methodology :

  • Catalytic Studies : Compare hydrogenation/oxidation rates of this compound with simpler analogs (e.g., N-butylaniline) using Pd/C or Ru-based catalysts. Monitor reaction kinetics via in-situ IR spectroscopy.
  • Biological Assays : Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR). The ether-oxygen in tetrahydrofuran may enhance hydrogen-bonding interactions .

Q. What computational models can predict the environmental fate of this compound in soil or aquatic systems?

  • Methodology : Develop a fugacity-based model to simulate partitioning between soil, water, and air. Parameterize using experimental octanol-water partition coefficients (log KowK_{ow}) and soil sorption data. Validate against lab-scale column studies mimicking groundwater flow .

Q. How can contradictory data on the compound’s degradation pathways be resolved?

  • Methodology : Perform isotope-labeling studies (e.g., 13^{13}C or 15^{15}N) to trace degradation intermediates. Use multivariate analysis (PCA or PLS) to correlate degradation rates with environmental variables (pH, microbial activity). Cross-validate findings with metagenomic profiling of microbial consortia in contaminated soils .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Process Optimization : Use continuous-flow reactors to enhance mixing and heat transfer. Monitor chiral purity via chiral HPLC or circular dichroism (CD).
  • Catalyst Recycling : Immobilize Pd/NiO on mesoporous silica to improve catalyst recovery and reuse .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-Butyl-3-(tetrahydro-2-furanylmethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.